molecular formula C33H33NO4 B13431195 Dibenzyl 2-(dibenzylamino)pentanedioate

Dibenzyl 2-(dibenzylamino)pentanedioate

Cat. No.: B13431195
M. Wt: 507.6 g/mol
InChI Key: YYCQOYRNOSTTNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dibenzyl 2-(dibenzylamino)pentanedioate involves several steps. One common method is the reaction of benzaldehyde with ammonia to form dibenzylamine. This reaction is typically carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressure of 1.0-5.0 MPa. Catalysts such as palladium, nickel, ruthenium, osmium, iridium, copper, and tin are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of benzyl chloride and aniline in the presence of iodine as a catalyst. The reaction is carried out under normal pressure, and the byproduct hydrogen chloride is removed through neutralization and washing. The product is then purified through high vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-(dibenzylamino)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dibenzylamine, dibenzyl disulfide, and dibenzyl sulfide .

Mechanism of Action

The mechanism of action of dibenzyl 2-(dibenzylamino)pentanedioate involves its interaction with molecular targets and pathways. The compound undergoes hydrogenation reactions, where the dibenzyl protecting group is removed using palladium hydroxide (Pd(OH)2) as a catalyst under hydrogen pressure. This process yields chiral amino alcohols, which serve as scaffolds for chiral ligands or auxiliaries in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl disulfide
  • Dibenzyl sulfide
  • Bibenzyl

Uniqueness

Dibenzyl 2-(dibenzylamino)pentanedioate is unique due to its complex structure, which includes multiple aromatic rings and ester and amide functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C33H33NO4

Molecular Weight

507.6 g/mol

IUPAC Name

dibenzyl 2-(dibenzylamino)pentanedioate

InChI

InChI=1S/C33H33NO4/c35-32(37-25-29-17-9-3-10-18-29)22-21-31(33(36)38-26-30-19-11-4-12-20-30)34(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28/h1-20,31H,21-26H2

InChI Key

YYCQOYRNOSTTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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